molecular formula C9H20N2 B1438215 [1-(Propan-2-yl)piperidin-2-yl]methanamine CAS No. 1019457-79-4

[1-(Propan-2-yl)piperidin-2-yl]methanamine

Cat. No. B1438215
M. Wt: 156.27 g/mol
InChI Key: DWJDCMNVRMEEBL-UHFFFAOYSA-N
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Description

“[1-(Propan-2-yl)piperidin-2-yl]methanamine” is also known as 2-(Aminomethyl)piperidine . It is a compound with the empirical formula C6H14N2 and a molecular weight of 114.19 . This compound is used as a reactant for reversible aminal formation .


Synthesis Analysis

Piperidine derivatives are utilized in different ways as reactants for synthesis . They are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “[1-(Propan-2-yl)piperidin-2-yl]methanamine” consists of a six-membered heterocyclic ring including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are used in various chemical reactions. They are used as reactants for reversible aminal formation . They also play a significant role in the synthesis of annulated N-heterocyclic carbene ligands, M3 Muscarinic receptor antagonists, selective 5-ht5A receptor antagonists, and ternary platinum (II) complexes .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.4854 and a density of 0.9406 g/mL at 25 °C . The SMILES string representation of the compound is NCC1CCCCN1 .

Scientific Research Applications

Bone Disorders Treatment

[1-(Propan-2-yl)piperidin-2-yl]methanamine and its derivatives have been explored for potential applications in treating bone disorders. One study discovered a compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine (WAY-262611), which targets the Wnt beta-catenin cellular messaging system. This compound demonstrated a dose-dependent increase in trabecular bone formation in ovariectomized rats following oral administration, indicating its potential in bone health and treatment of bone-related disorders (Pelletier et al., 2009).

Antidepressant Drug Candidates

Novel derivatives of [1-(Propan-2-yl)piperidin-2-yl]methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates. These compounds showed high receptor affinity and selectivity, suggesting their effectiveness in treating depression (Sniecikowska et al., 2019).

Antiosteoclast and Osteoblast Activity

Research into the antiosteoclast and osteoblast activity of compounds derived from [1-(Propan-2-yl)piperidin-2-yl]methanamine has shown promising results. A new family of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates exhibited moderate to high activity, suggesting potential applications in bone health and treatment of osteoporosis (Reddy et al., 2012).

Safety And Hazards

The compound is classified as Skin Corr. 1B under hazard classifications . It has a flash point of 68.3 °C . The safety precautions include avoiding inhalation, contact with skin and eyes, and if contact occurs, rinse immediately with plenty of water .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(1-propan-2-ylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-6-4-3-5-9(11)7-10/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJDCMNVRMEEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Propan-2-yl)piperidin-2-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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